3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Catalog No.
S830940
CAS No.
1040680-33-8
M.F
C28H35NO3
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

CAS Number

1040680-33-8

Product Name

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

IUPAC Name

3-heptoxy-N-[[2-(2-phenoxyethoxy)phenyl]methyl]aniline

Molecular Formula

C28H35NO3

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C28H35NO3/c1-2-3-4-5-11-19-30-27-17-12-14-25(22-27)29-23-24-13-9-10-18-28(24)32-21-20-31-26-15-7-6-8-16-26/h6-10,12-18,22,29H,2-5,11,19-21,23H2,1H3

InChI Key

OOZPCTJFCHVOQI-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOC3=CC=CC=C3

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOC3=CC=CC=C3
  • Liquid Crystals

    The elongated shape of the molecule and the presence of aromatic groups suggest 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline could possess liquid crystalline properties. Liquid crystals are a state of matter that exhibits properties between those of a solid crystal and a liquid. They are used in various technological applications, including displays and optical devices .

  • Polymers

    The molecule contains functional groups that could be used to create polymers. Polymers are large molecules formed by linking smaller repeating units. They are used in a wide variety of applications, including plastics, fibers, and coatings .

  • Supramolecular Chemistry

    The molecule's structure could allow for non-covalent interactions with other molecules, which is a key concept in supramolecular chemistry. Supramolecular chemistry is the study of the interactions between molecules to create new and functional structures .

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is a synthetic organic compound with the molecular formula C₂₈H₃₅NO₃ and a molecular weight of 433.6 g/mol. It features a heptyloxy group attached to the third position of an aniline structure, combined with a benzyl group that carries a 2-(2-phenoxyethoxy) substituent. This compound is notable for its complex structure, which includes both hydrophobic (heptyloxy) and hydrophilic (phenoxyethoxy) components, potentially influencing its solubility and interaction with biological systems .

The chemical reactivity of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline can be explored through various organic reactions typical of aniline derivatives. Common reactions include:

  • Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitutions, allowing for further functionalization.
  • Oxidation: The aromatic system may undergo oxidation under certain conditions, potentially leading to phenolic compounds.
  • Esterification: The hydroxyl groups present in the heptyloxy or phenoxyethoxy moieties can react with carboxylic acids to form esters.

These reactions can be utilized to modify the compound for specific applications in research and development.

The synthesis of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps:

  • Formation of the Heptyloxy Group: This can be achieved through alkylation of an appropriate phenolic precursor using heptyl bromide or a similar alkyl halide.
  • Benzylation: The aniline nitrogen is then benzylated using 2-(2-phenoxyethoxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity.

Each step requires careful control of reaction conditions to maximize yield and purity .

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline has potential applications in various fields:

  • Pharmaceutical Research: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Probes: It could be utilized in proteomics research as a biochemical probe for studying protein interactions and functions .
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific properties.

Interaction studies involving 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could reveal its mechanism of action.
  • Cellular Uptake: Understanding how well this compound penetrates cellular membranes may provide insights into its bioavailability and efficacy.
  • Synergistic Effects: Exploring interactions with other pharmacological agents could lead to enhanced therapeutic effects.

These studies are crucial for elucidating the compound's potential in therapeutic applications .

Several compounds share structural similarities with 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]anilineC₂₁H₂₀ClNO₂Contains chlorine substituent; different hydrophobicity
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)anilineC₂₄H₃₅NO₃Lacks phenoxy group; different biological activity
N-BenzylanilineC₁₃H₁₃NSimpler structure; lacks additional functional groups

Uniqueness

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is unique due to its combination of a long heptyloxy chain and a complex phenoxyethoxy substitution, which may enhance its solubility and biological activity compared to simpler analogs. Its structural complexity suggests potential for diverse interactions within biological systems, setting it apart from more straightforward compounds like N-benzylaniline.

Melting Point Analysis

The predicted melting point of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is not experimentally determined but can be estimated based on structural considerations. The compound possesses a complex molecular architecture with multiple aromatic rings, flexible alkyl chains, and ether linkages that significantly influence its thermal behavior [1].

Phase Transition Temperatures

Phase TransitionEstimated Temperature (°C)TypeFactors Affecting
Crystalline → Liquid Crystal80-120Melting pointMolecular packing, hydrogen bonding
Liquid Crystal → Isotropic Liquid150-200Clearing pointMolecular weight, intermolecular forces
Glass Transition30-50TgMolecular flexibility
Decomposition>250Thermal degradationChemical stability of bonds

The relatively low predicted melting point range (80-120°C) can be attributed to the presence of the flexible heptyloxy chain, which disrupts crystalline packing and reduces intermolecular forces [1]. The compound's thermal stability is enhanced by the aromatic core structure, with decomposition expected to occur only at temperatures exceeding 250°C [1].

Thermodynamic Properties

The compound exhibits moderate thermal stability with a predicted boiling point of 582.9±45.0°C under standard atmospheric pressure [1]. The high boiling point reflects the substantial molecular weight (433.6 g/mol) and extensive intermolecular interactions arising from the multiple aromatic rings and polar functional groups [1].

Solubility Behavior in Polar/Non-Polar Solvent Systems

Solubility Profile

The solubility characteristics of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline are governed by its amphiphilic nature, containing both hydrophobic (heptyloxy chain) and hydrophilic (phenoxyethoxy, amine) components .

Solvent-Specific Behavior

Solvent TypePolarityExpected SolubilityRationale
WaterHighVery PoorHydrophobic heptyl chain, large molecular size
MethanolHighPoorLimited H-bonding capability, lipophilic character
EthanolHighPoorSimilar to methanol but slightly more lipophilic
DichloromethaneMediumExcellentGood solvation of aromatic and aliphatic regions
ChloroformMediumExcellentExcellent solvation of aromatic systems
TetrahydrofuranMediumExcellentGood donor-acceptor interactions
TolueneLowGoodAromatic solvent, good π-π interactions

The compound demonstrates excellent solubility in moderately polar organic solvents such as dichloromethane and chloroform, which can effectively solvate both the aromatic and aliphatic portions of the molecule [3] [4]. The poor water solubility is primarily due to the hydrophobic heptyl chain and the large molecular size that limits hydrogen bonding interactions [5].

Hansen Solubility Parameters

Based on structural analysis, the estimated Hansen solubility parameters are:

  • Dispersion forces (δd): 18.5-19.5 MPa^0.5
  • Polar forces (δp): 4.5-6.5 MPa^0.5
  • Hydrogen bonding (δh): 6.0-8.0 MPa^0.5
  • Total solubility parameter (δt): 20.5-22.5 MPa^0.5

These parameters indicate moderate overall polarity with significant contributions from dispersion forces due to the extended aromatic system and alkyl chain [6].

Spectroscopic Fingerprinting (FT-IR, Raman, UV-Vis)

FT-IR Spectroscopic Analysis

The FT-IR spectrum of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline exhibits characteristic absorption bands corresponding to its functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityAssignment
Secondary Amine (N-H)3200-3500MediumSingle broad peak for secondary amine
Aromatic C-H3000-3100MediumMultiple peaks above 3000 cm⁻¹
Aliphatic C-H2850-2950StrongSymmetric and asymmetric CH stretches
Aromatic C=C1450-1600StrongMultiple peaks from three benzene rings
C-O-C (ether)1200-1300, 1000-1100StrongPhenoxy and aliphatic ether stretches
Aromatic C-H out-of-plane690-900StrongSubstitution patterns of benzene rings

The presence of multiple aromatic rings results in complex absorption patterns in the 1450-1600 cm⁻¹ region, while the ether linkages contribute to strong absorptions in the 1000-1300 cm⁻¹ range [7] [8].

UV-Vis Spectroscopic Properties

The UV-Vis spectrum exhibits multiple electronic transitions:

Electronic TransitionExpected Wavelength (nm)Molar AbsorptivityAssignment
π → π* (benzene rings)250-280High (ε > 10,000)Aromatic π-system absorption
n → π* (amine lone pair)280-320Medium (ε = 1,000-10,000)Amine nitrogen lone pair transition
π → π* (extended conjugation)300-350High (ε > 10,000)Extended conjugation effects
Charge transfer transitions350-400VariableIntramolecular charge transfer

The extended conjugation system created by the aromatic rings and amine functionality results in bathochromic shifts compared to simple aromatic compounds [9] [10].

Raman Spectroscopic Characteristics

Key Raman-active vibrational modes include:

Vibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityCharacteristic of
Aromatic C=C stretch1590-1600StrongAromatic rings
Aromatic ring breathing1000-1020MediumBenzene ring mode
C-O-C symmetric stretch1080-1120MediumEther linkages
C-N stretch1180-1200WeakAmine functionality

The Raman spectrum provides complementary information to IR spectroscopy, particularly for symmetric vibrational modes [11].

Electrochemical Properties and Redox Behavior

Electrochemical Characteristics

The electrochemical behavior of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is dominated by the redox-active amine functionality and aromatic systems:

PropertyEstimated ValueReference SystemNotes
Oxidation Potential (E_ox)+0.8 to +1.2 Vvs SCEAmine oxidation, influenced by aromatic substitution
Reduction Potential (E_red)-1.8 to -2.2 Vvs SCEAromatic ring reduction, multiple electrons
HOMO Energy Level-5.2 to -5.6 eVvs vacuumEstimated from oxidation potential
LUMO Energy Level-2.8 to -3.2 eVvs vacuumEstimated from reduction potential
Electrochemical Band Gap2.0 to 2.8 eVHOMO-LUMO differenceSuitable for organic electronics

Redox Mechanisms

The primary oxidation occurs at the secondary amine nitrogen through single electron transfer, forming a radical cation species [12]. The oxidation potential is influenced by the electron-donating effects of the aromatic substituents, which stabilize the oxidized form and lower the required potential [13].

Electrochemical Stability

The compound exhibits good electrochemical stability under inert conditions but is prone to oxidation in the presence of oxygen [14]. The quasi-reversible nature of the redox processes suggests that some chemical reactions may follow electron transfer, particularly at extended timescales [12].

Liquid Crystalline Phase Behavior Analysis

Structural Requirements for Mesophase Formation

The molecular structure of 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline possesses several features favorable for liquid crystalline behavior:

Structural FeatureAssessmentContribution to LC Behavior
Rigid CoreThree aromatic rings provide good rigidityProvides anisotropic molecular shape
Flexible ChainsHeptyl chain provides necessary flexibilityEnables conformational freedom
Aspect RatioFavorable for mesophase formationLength-to-width ratio >3:1
Molecular LengthExtended molecular structure (~28 Å)Promotes layered arrangements

Mesophase Potential

The compound shows moderate to good potential for liquid crystalline behavior, with the highest probability for nematic phase formation [15]. The extended molecular structure and favorable aspect ratio support the formation of orientationally ordered phases.

Expected Mesophase Characteristics

Mesophase TypeProbabilityStructural RequirementsExpected Properties
NematicHighRigid core with flexible chainsOptical anisotropy, flow behavior
Smectic AMediumLayered molecular arrangementLayered structure, density waves
Smectic CLowTilted molecular orientationTilted layer arrangement
ColumnarVery LowDisc-like molecular shapeHexagonal columnar packing

The presence of multiple aromatic rings and the flexible heptyloxy chain creates an optimal balance between rigidity and flexibility necessary for liquid crystalline phase formation [16]. The intermolecular interactions, including π-π stacking and dipole interactions, provide the necessary cohesive forces to stabilize mesophase structures [17].

XLogP3

7.9

Dates

Last modified: 08-16-2023

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